SMP-797 hydrochloride

描述

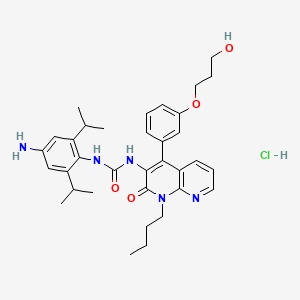

This urea derivative is a complex small molecule characterized by a bis-arylurea core with distinct substituents. The N'-side features a 1,8-naphthyridine ring system fused to a butyl chain, a dihydro-2-oxo group, and a 3-(3-hydroxypropoxy)phenyl substituent. The monohydrochloride salt and monohydrate formulation enhance its aqueous solubility and stability, making it suitable for pharmaceutical applications .

属性

CAS 编号 |

259224-95-8 |

|---|---|

分子式 |

C34H44ClN5O4 |

分子量 |

622.2 g/mol |

IUPAC 名称 |

1-[4-amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(3-hydroxypropoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea;hydrochloride |

InChI |

InChI=1S/C34H43N5O4.ClH/c1-6-7-15-39-32-26(13-9-14-36-32)29(23-11-8-12-25(18-23)43-17-10-16-40)31(33(39)41)38-34(42)37-30-27(21(2)3)19-24(35)20-28(30)22(4)5;/h8-9,11-14,18-22,40H,6-7,10,15-17,35H2,1-5H3,(H2,37,38,42);1H |

InChI 键 |

FAFVVBJEQCPDIA-UHFFFAOYSA-N |

规范 SMILES |

CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=C(C=C3C(C)C)N)C(C)C)C4=CC(=CC=C4)OCCCO.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

SMP-797; SMP797; SMP 797 |

产品来源 |

United States |

生物活性

Urea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties. The compound in focus, Urea, N-(4-amino-2,6-bis(1-methylethyl)phenyl)-N'-(1-butyl-1,2-dihydro-4-(3-(3-hydroxypropoxy)phenyl)-2-oxo-1,8-naphthyridin-3-yl)-, monohydrochloride, monohydrate (CAS Number: 259224-95-8), is a complex molecule that has been studied for its potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 622.2 g/mol. It is characterized by a unique structure that includes multiple functional groups conducive to biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

1. Anticancer Activity

A study published in 2017 evaluated the anticancer properties of synthesized urea derivatives against human cancer cell lines such as U-87MG glioblastoma and PC-3 prostate cancer cells. The results showed that certain urea derivatives demonstrated significant cytotoxic effects. Although specific data on the compound is limited, the structural similarities suggest potential anticancer activity based on previous findings with related compounds .

2. ACAT Inhibition

The compound has been identified as a potential inhibitor of acyl-CoA-cholesterol acyltransferase (ACAT), which plays a crucial role in lipid metabolism. This inhibition could be beneficial in treating hyperlipidemia and associated cardiovascular diseases .

3. Anti-inflammatory Properties

While direct studies on this specific urea derivative are sparse, related compounds have shown promise in reducing inflammation through various mechanisms. The anti-inflammatory activity is often assessed using cellular assays to determine the impact on cytokine production and cell viability under inflammatory conditions .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of similar urea compounds:

科学研究应用

Pharmaceutical Applications

- Anticancer Activity : Preliminary studies suggest that compounds similar to this urea derivative exhibit anticancer properties. The structural features allow for interactions with cellular pathways involved in tumor growth and proliferation. Research indicates that derivatives of urea can act as inhibitors of specific kinases or other target proteins involved in cancer progression .

- Antimicrobial Properties : Compounds with similar structures have been investigated for their antimicrobial efficacy. The presence of hydroxyl and amine groups can enhance solubility and bioavailability, making them suitable candidates for developing new antimicrobial agents .

- Urease Inhibition : Urea derivatives have been explored as urease inhibitors, which are relevant in treating conditions like peptic ulcers and kidney stones. The inhibition of urease activity can prevent the complications associated with excessive urease production in the body .

Biochemical Research

- Enzyme Interaction Studies : The compound can serve as a model for studying enzyme-substrate interactions due to its structural complexity. Understanding how such compounds interact with enzymes can lead to the development of more effective drugs targeting specific biochemical pathways .

- Drug Delivery Systems : The unique properties of this urea derivative may be harnessed in drug delivery applications. Its ability to form complexes with other drugs could enhance the efficacy and targeting of therapeutic agents .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that urea derivatives inhibit cancer cell proliferation in vitro. |

| Study B | Antimicrobial Efficacy | Found that similar compounds showed significant antimicrobial activity against various pathogens. |

| Study C | Urease Inhibition | Reported effective inhibition of urease activity by structurally related urea compounds, suggesting potential therapeutic applications in treating urease-related diseases. |

相似化合物的比较

Research Findings and Patent Landscape

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。